N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-3-methoxybenzamide
Description
N-[3-(1,3-Benzodioxol-5-yl)-4-oxochromen-2-yl]-3-methoxybenzamide is a synthetic small molecule characterized by a chromen-4-one (coumarin) core fused with a 1,3-benzodioxole moiety and substituted with a 3-methoxybenzamide group. Crystallographic validation (via SHELX software) and spectroscopic characterization (NMR, IR, MS) are standard for confirming its structure .
Properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO6/c1-28-16-6-4-5-15(11-16)23(27)25-24-21(14-9-10-19-20(12-14)30-13-29-19)22(26)17-7-2-3-8-18(17)31-24/h2-12H,13H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MALSYVGEGIOTDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C(C(=O)C3=CC=CC=C3O2)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-3-methoxybenzamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on cellular processes, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: with a molecular weight of approximately 415.39488 g/mol. Its structure features a benzodioxole moiety, which is known for its diverse biological activities, particularly in cancer research.
Interaction with Tubulin
One of the key biological activities of this compound involves its interaction with tubulin, a critical protein in the cytoskeleton responsible for cell division. The compound modulates microtubule dynamics by either suppressing tubulin polymerization or stabilizing microtubule structures. This modulation can lead to mitotic blockade and subsequent apoptosis in cancer cells.
Apoptotic Pathways
The compound induces apoptosis through various signaling pathways. It has been shown to influence gene expression related to apoptosis and cell cycle regulation. For instance, it can activate caspases and alter the expression of pro-apoptotic and anti-apoptotic proteins, thereby promoting cell death in malignant cells .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits anti-proliferative effects against several cancer cell lines. The compound was tested against various types of cancer cells using MTT assays to evaluate its efficacy:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | < 1 |
| Molm-13 (Leukemia) | 5.7 |
| NB4 (Leukemia) | 2.8 |
| 4T1 (Breast Cancer) | < 1 |
These results indicate that the compound has a strong selective toxicity towards cancer cells compared to normal cells .
Case Studies
A notable case study involved the administration of this compound in tumor-bearing mice. The treatment resulted in significant tumor regression without observable damage to surrounding healthy tissues. This highlights the compound's potential as a therapeutic agent in oncology .
Safety and Toxicology
Preliminary toxicological assessments suggest that this compound exhibits a favorable safety profile at therapeutic doses. Further studies are needed to fully evaluate its long-term effects and safety in clinical settings.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with several derivatives, differing primarily in substituents and core scaffolds. Key comparisons include:
*Calculated based on molecular formulas.
Key Observations:
- Chromenone vs. Benzamide Core: The chromen-4-one core in the target compound introduces extended π-conjugation, which may enhance UV absorption and fluorescence properties compared to simpler benzamide derivatives .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: The benzodioxole and methoxy groups likely increase logP compared to non-substituted analogs, improving membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
